molecular formula C24H46N4O10 B2563860 tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid CAS No. 2306255-53-6

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid

Cat. No.: B2563860
CAS No.: 2306255-53-6
M. Wt: 550.65
InChI Key: HMGRHEKFNXWMHP-FKXFVUDVSA-N
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Description

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid is a chiral piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent. It is commonly encountered as a hemioxalate salt (oxalic acid counterion) to enhance stability and solubility. The compound’s stereochemistry, with (3S,4R) configuration, is critical for its role in pharmaceutical synthesis, particularly as a building block for drug candidates targeting enzymes or receptors requiring specific spatial arrangements .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRHEKFNXWMHP-FKXFVUDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine ring.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and cardiovascular conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2306255-53-6
  • Molecular Formula : C₁₂H₂₂N₂O₄ (carbamate) + C₂H₂O₄ (oxalic acid)
  • Purity : ≥97% (as per commercial specifications)
  • Applications : Intermediate in synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules .

Comparison with Similar Compounds

Structurally analogous compounds differ in stereochemistry, substituents, or counterions, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural and Stereochemical Variants

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Configuration/Substituents Key Differences References
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid 2306255-53-6 (3S,4R)-methoxy Reference compound
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate 2306245-65-6 (3S,4S)-methoxy Stereoisomer; altered hydrogen bonding due to cis-methoxy configuration
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate 2253105-32-5 (3R,4R)-methoxy Enantiomeric pair; distinct chiral recognition in enzyme binding
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 1268521-83-0 (3R,4S)-hydroxy Methoxy → hydroxy substitution; impacts solubility and metabolic stability
tert-butyl N-[(3S,4R)-rel-3-hydroxypiperidin-4-yl]carbamate 1787258-87-0 Racemic (3S,4R)-hydroxy Reduced enantiomeric purity; less selective in chiral environments
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 3,3-dimethyl Steric hindrance from dimethyl groups; reduced conformational flexibility

Physicochemical and Functional Differences

Table 2: Functional and Commercial Comparisons

Parameter Target Compound tert-butyl N-[(3S,4S)-4-methoxy-...] () tert-butyl N-[(3R,4R)-3-methoxy-...] () tert-butyl N-[(3R,4S)-3-hydroxy-...] ()
Molecular Weight 320.34 g/mol (hemioxalate) 320.34 g/mol 320.34 g/mol 216.28 g/mol (carbamate only)
Solubility High in polar solvents (oxalate salt) Moderate (hemioxalate) Moderate (hemioxalate) Lower (free base)
Purity ≥97% ≥95% ≥97% ≥98%
Application Kinase inhibitor intermediates Protease inhibitor scaffolds Enzyme substrate analogs Antibacterial agents
Key Reference

Biological Activity

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid is a compound with significant potential in pharmaceutical research, particularly in neuropharmacology. Its unique structure includes a tert-butyl group, a methoxy-substituted piperidine ring, and oxalic acid as a counterion, contributing to its biological activity. This article reviews the biological properties of this compound, supported by data tables and relevant research findings.

  • Molecular Formula: C₁₃H₂₄N₂O₇
  • Molecular Weight: 320.34 g/mol
  • Purity: 97%
  • IUPAC Name: tert-butyl ((3S,4R)-4-methoxypiperidin-3-yl)carbamate oxalate

The compound's structural features suggest potential interactions with various biological targets, particularly neurotransmitter systems.

Preliminary studies indicate that this compound may exert its effects through several mechanisms:

  • Neurotransmitter Modulation: Compounds with piperidine structures are known to influence neurotransmitter systems, which may affect cognition and mood regulation.
  • Anti-inflammatory Activity: The presence of the oxalic acid moiety may enhance the compound’s anti-inflammatory properties, potentially making it useful in treating neurodegenerative conditions.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activity:

  • Analgesic Effects: Similar piperidine derivatives have been associated with pain relief.
  • Neuroprotective Properties: Initial studies suggest a protective effect against neurotoxic agents such as amyloid-beta (Aβ) peptides.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl N-(3-methoxy-4-piperidyl)carbamateSimilar piperidine structureLacks oxalic acid component
N-(4-methoxyphenyl)carbamateAromatic substitution instead of piperidineDifferent pharmacological profile
1-Methylpiperidine N-carbamateContains a methyl group on the piperidine ringVarying steric effects influencing biological activity

The unique combination of a methoxy-substituted piperidine and oxalic acid in this compound may enhance its solubility and bioavailability compared to others.

Study 2: Pharmacological Profile

Research into related piperidine derivatives has shown they can act as both β-secretase and acetylcholinesterase inhibitors . These activities are crucial for developing treatments for Alzheimer's disease (AD), where modulation of these enzymes can help mitigate cognitive decline. While direct studies on the target compound are scarce, its structural similarities imply potential efficacy in this area.

Q & A

Q. What is the role of tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate in synthetic chemistry, and how is it typically prepared?

This compound is a chiral piperidine derivative used as a key intermediate in synthesizing pharmacologically active molecules. Its preparation often involves multi-step reactions, including:

  • Stereoselective synthesis : Use of tert-butoxycarbonyl (Boc) protecting groups to preserve the stereochemistry at the (3S,4R) positions during reactions .
  • Coupling conditions : Palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres, with tert-butyl alcohol as a solvent .
  • Purification : Chromatography or recrystallization to isolate the Boc-protected piperidine intermediate .

Q. How does oxalic acid interact with tert-butyl carbamate derivatives in co-crystallization processes?

Oxalic acid often acts as a counterion to stabilize tertiary amines via salt formation. For example:

  • Proton transfer : The carboxylic acid groups of oxalic acid form hydrogen bonds with the carbamate’s amine moiety, enhancing crystallinity .
  • Co-crystal engineering : Co-crystallization with oxalic acid improves solubility and bioavailability in preclinical studies, as seen in analogs like methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of (3S,4R)-configured piperidine derivatives, and how are they resolved?

The 3S,4R configuration introduces steric hindrance, leading to:

  • Racemization risks : High temperatures or acidic conditions may epimerize the chiral centers. Mitigation involves low-temperature reactions (<40°C) and mild bases like cesium carbonate .
  • Analytical validation : Chiral HPLC or X-ray crystallography (using programs like SHELXL) confirms stereochemical integrity .

Q. How can crystallization conditions be optimized for tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate-oxalic acid complexes?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while antisolvents like hexane induce crystallization .
  • Stoichiometric control : A 1:1 molar ratio of carbamate to oxalic acid ensures consistent salt formation, monitored by NMR or FTIR .
  • Crystal structure analysis : SHELX software resolves hydrogen-bonding networks and packing motifs critical for stability .

Q. What analytical methods are most effective for characterizing degradation products of this compound under accelerated stability testing?

  • LC-MS/MS : Identifies hydrolyzed products (e.g., free piperidine or tert-butanol) under acidic/alkaline conditions .
  • Thermogravimetric analysis (TGA) : Detects thermal decomposition pathways, such as Boc-group loss above 150°C .
  • Solid-state NMR : Monitors phase changes in oxalic acid co-crystals during stress testing .

Q. How do researchers address contradictions in reported synthetic yields for this compound?

Yield discrepancies often stem from:

  • Catalyst variability : Palladium acetate vs. XPhos ligands impact coupling efficiency .
  • Scale effects : Milligram-scale reactions may show higher yields (>80%) vs. kilogram-scale (~60%) due to mixing inefficiencies .
  • Statistical analysis : Design of Experiments (DoE) models optimize parameters like temperature and reagent stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of derivatives of this compound?

  • Enzyme inhibition : Testing against targets like kinases or proteases using fluorescence polarization .
  • Cell permeability : Caco-2 assays assess absorption potential, with logP values adjusted via oxalic acid salt formation .
  • Metabolic stability : Microsomal incubation with LC-MS quantification of parent compound degradation .

Methodological Notes

  • Stereochemical validation : Always use X-ray crystallography (SHELXL) or chiral stationary-phase HPLC to confirm configurations .
  • Oxalic acid handling : Store co-crystals under desiccation to prevent hydrate formation, which alters solubility .
  • Data reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to reconcile yield inconsistencies .

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